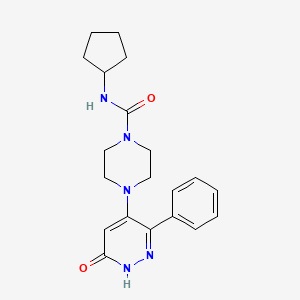![molecular formula C21H24N4O3 B6439552 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one CAS No. 2549011-25-6](/img/structure/B6439552.png)
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one (abbreviated as 4-PPO) is a novel, synthetically derived small molecule that has been studied for its potential applications in the field of scientific research. 4-PPO has been shown to possess a wide range of biological and physiological properties and has been studied for its potential therapeutic applications.
科学的研究の応用
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
作用機序
The exact mechanism of action of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is not yet fully understood. However, it is believed that this compound acts on multiple targets within the body, including the NF-κB pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. By modulating these pathways, this compound is thought to exert its anti-inflammatory, anti-oxidant, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, as well as metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is a novel, synthetically derived small molecule that has been studied for its potential applications in the field of scientific research. It has been shown to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to assess the potential therapeutic effects of this compound in humans. Additionally, the synthesis of this compound is a multi-step process and can be time-consuming and costly.
将来の方向性
Further research is needed to better understand the mechanism of action of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one and its potential therapeutic applications in humans. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to explore the potential use of this compound in combination with other therapeutic agents for the treatment of diseases such as Alzheimer’s and Parkinson’s, as well as metabolic disorders such as diabetes and obesity.
合成法
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is synthesized through a multi-step process. The first step involves the synthesis of the pyridazin-3-yloxy methyl pyrrolidine-1-carbonyl (PMPC) intermediate by a reaction between pyrrolidine-1-carbonyl chloride and 6-phenylpyridazin-3-ol. The PMPC intermediate is then reacted with piperidin-2-one to form the this compound product. The reaction is catalyzed by a base such as sodium hydroxide and is typically performed in a solvent such as tetrahydrofuran (THF).
特性
IUPAC Name |
4-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-19-12-17(8-10-22-19)21(27)25-11-9-15(13-25)14-28-20-7-6-18(23-24-20)16-4-2-1-3-5-16/h1-7,15,17H,8-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNQRWCWQKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine](/img/structure/B6439471.png)
![3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B6439480.png)
![4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439481.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6439483.png)
![1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B6439485.png)
![6-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439493.png)
![3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine](/img/structure/B6439517.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6439540.png)

![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B6439554.png)
![4,4,4-trifluoro-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}butan-1-one](/img/structure/B6439558.png)
![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B6439563.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B6439567.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide](/img/structure/B6439570.png)